molecular formula C12H16F2N2O2Si B10908240 Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

Cat. No.: B10908240
M. Wt: 286.35 g/mol
InChI Key: KRHPLVUNUPCKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring three key substituents:

  • Position 1: A 2,2-difluoroethyl group, imparting fluorophilicity and metabolic stability.
  • Position 3: A methyl carboxylate ester, enhancing solubility and enabling further hydrolysis to carboxylic acids.
  • Position 4: A trimethylsilyl (TMS)-protected ethynyl group, allowing for cross-coupling reactions (e.g., Sonogashira) in synthetic chemistry.

This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging fluorine’s bioactivity and the ethynyl group’s versatility.

Properties

Molecular Formula

C12H16F2N2O2Si

Molecular Weight

286.35 g/mol

IUPAC Name

methyl 1-(2,2-difluoroethyl)-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H16F2N2O2Si/c1-18-12(17)11-9(5-6-19(2,3)4)7-16(15-11)8-10(13)14/h7,10H,8H2,1-4H3

InChI Key

KRHPLVUNUPCKHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1C#C[Si](C)(C)C)CC(F)F

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition

A common method for pyrazole synthesis involves the reaction of diazo compounds with alkynes. For example:

  • Reagents : Ethyl diazoacetate and acetylenes under catalyst-free conditions yield pyrazole esters.

  • Conditions : Microwave-assisted reactions (100–120°C, 5–10 min) improve regioselectivity and yield.

Example :
Ethyl diazoacetate reacts with trimethylsilyl acetylene in acetic anhydride to form the pyrazole core. The methyl ester is introduced via transesterification.

Functionalization of the Pyrazole Core

Introduction of the 2,2-Difluoroethyl Group

Method : Alkylation of the pyrazole nitrogen using 2,2-difluoroethyl iodide/bromide.

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF.

  • Yield : ~70–85% under optimized conditions.

Key Data :

StepReagentSolventTemperatureYield
N1-Alkylation2,2-Difluoroethyl bromideDMF80°C, 6h78%

Sonogashira Coupling for TMS-Ethynyl Attachment

Method : Palladium-catalyzed coupling of a bromopyrazole with trimethylsilyl acetylene.

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI.

  • Conditions : Triethylamine, room temperature.

Example :
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate reacts with trimethylsilyl acetylene to afford the target compound.

Optimization :

  • Solvent : THF or DMF improves coupling efficiency.

  • Yield : 65–80% after column chromatography.

Alternative Pathways

Cyclization of Hydrazine Derivatives

Method : Condensation of hydrazines with β-keto esters.

  • Reagents : Methyl 4,4-difluoroacetoacetate and methylhydrazine in a two-phase system.

  • Conditions : Na₂CO₃/K₂CO₃ in water-toluene at −10°C to 0°C.

Regioselectivity :

  • The 1-methyl-4-carboxylate isomer dominates due to steric and electronic effects.

Direct Silylation of Terminal Acetylenes

Method : Protection of a terminal alkyne with trimethylsilyl chloride (TMSCl).

  • Base : Et₃N, room temperature.

  • Yield : >90% for analogous compounds.

Critical Analysis of Methods

MethodAdvantagesLimitations
1,3-Dipolar CycloadditionHigh atom economy, regioselectiveRequires hazardous diazo compounds
Sonogashira CouplingMild conditions, scalableCostly Pd catalysts
Hydrazine CyclizationHigh purity, one-pot synthesisLow temp. control needed

Industrial-Scale Considerations

  • Cost Efficiency : Sonogashira coupling is less favorable due to Pd usage; cyclization routes are preferred.

  • Safety : Avoid diazo compounds in large-scale synthesis.

  • Purification : Silica gel chromatography is standard, but crystallization (e.g., from ethyl acetate/hexane) reduces costs.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.

  • Flow Chemistry : Enables continuous production of intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

Pharmacological Potential

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate has been investigated for its biological activity, particularly in relation to fibroblast growth factor receptor 2 (FGFR2). Compounds with similar structures have shown promise as therapeutic agents in oncology and other diseases linked to aberrant FGFR signaling pathways . The difluoroethyl moiety may enhance the compound's bioavailability and metabolic stability, making it a candidate for further pharmacological studies.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and reduction. Its unique structural features allow it to participate in substitution reactions that introduce new functional groups, leading to a variety of derivatives .

Material Science

In industrial applications, this compound can be employed in the development of new materials with specific properties, such as improved stability or reactivity. This potential makes it valuable for research into novel materials and applications across various industries .

Interaction Studies

Research has focused on the interaction studies of this compound with FGFRs. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding affinities.
  • Fluorescence Resonance Energy Transfer (FRET) : To analyze interactions at the molecular level.

These methods help elucidate the binding mechanisms and therapeutic potential of the compound .

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl and trimethylsilyl-ethynyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Position 1 Position 3 Position 4 Molecular Weight Key Properties/Applications
Target Compound 2,2-Difluoroethyl Methyl carboxylate TMS-ethynyl ~283.3* Fluorophilic drug candidate, cross-coupling
Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate Ethyl Ethyl carboxylate TMS-ethynyl 264.4 Higher lipophilicity, slower ester hydrolysis
1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid 2,2-Difluoroethyl Carboxylic acid Nitro 221.12 Reactive intermediate, acidic solubility
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate Variable Ethyl carboxylate Trifluoromethyl ~208.1 Enhanced acidity, agrochemical applications
Methyl 4-nitro-1-((SEM)ethoxy)methyl-1H-pyrazole-3-carboxylate SEM-protected ethoxy Methyl carboxylate Nitro 301.37 Photochemical reactivity, orthogonal protection

*Estimated based on structural formula.

Biological Activity

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic compound with significant biological activity, primarily due to its structural features that include a pyrazole ring and difluoroethyl group. This article reviews its biological properties, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C₁₂H₁₆F₂N₂O₂Si
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 1946828-49-4

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for drug development .

This compound has been studied for its interaction with fibroblast growth factor receptor 2 (FGFR2). FGFRs play a pivotal role in various cellular processes, including proliferation and differentiation. Inhibition of FGFR signaling has therapeutic implications in oncology, particularly in tumors characterized by aberrant FGFR signaling pathways.

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Pyrazole derivatives have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. The difluoroethyl group may enhance the bioavailability of the compound, making it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyrazole derivatives:

  • Antibacterial Studies : A study investigated the antibacterial effects of various pyrazole derivatives against Klebsiella–Enterobacter spp. The most effective compounds achieved inhibition rates exceeding 80% at specific concentrations .
  • Anticancer Research : Research into structurally similar compounds has shown promising results in inhibiting tumor growth through FGFR targeting. These findings support the hypothesis that this compound may exhibit similar properties .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 1-(2-fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylateC₁₂H₁₆F₂N₂O₂SiSimilar structure but with a single fluorine atom
1-(3-chloro-4-fluorophenyl)-4-(trimethylsilyl)ethynyl pyrazoleC₁₂H₁₄ClFN₂OContains chlorine and fluorine; differing biological activity
Methyl 4-(phenylethynyl)-1H-pyrazole-3-carboxylateC₁₃H₁₂N₂O₂Lacks fluorinated groups but retains biological relevance

The unique combination of fluorinated groups and silyl functionalities in this compound may enhance its pharmacokinetic properties compared to these similar compounds .

Q & A

Q. How to mitigate steric hindrance during functionalization of the pyrazole ring?

  • Methodological Answer :
  • Employ microwave-assisted synthesis to enhance reaction kinetics for sterically crowded sites.
  • Use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to improve regioselectivity .

Tables for Key Data

Property Method Reference
Melting PointDifferential Scanning Calorimetry (DSC)
LogP (Partition Coefficient)Reverse-phase HPLC
Torsional Angles (X-ray)Single-crystal analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.